5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione
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Overview
Description
5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound belonging to the pyrimidinedione family. Pyrimidinediones are known for their diverse biological activities and applications in medicinal chemistry. This compound features an acetyl group at the 5-position, a benzyl group at the 1-position, and a pyrimidinedione core, which is a six-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and acetylacetone.
Formation of Intermediate: Benzylamine reacts with acetylacetone under acidic or basic conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the pyrimidinedione core.
Acetylation: The final step involves the acetylation of the pyrimidinedione core at the 5-position using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions
5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Oxo derivatives.
Reduction Products: Reduced forms with altered functional groups.
Substitution Products: Compounds with new functional groups replacing existing ones.
Scientific Research Applications
5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: It may modulate biochemical pathways related to its biological activities, such as inhibition of enzyme activity or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
5-acetyl-1-phenyl-2,4(1H,3H)-pyrimidinedione: Similar structure with a phenyl group instead of a benzyl group.
5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione: Similar structure with a methyl group instead of a benzyl group.
Uniqueness
Structural Features: The presence of both acetyl and benzyl groups in 5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione provides unique chemical and biological properties.
Biological Activities: The specific arrangement of functional groups may result in distinct biological activities compared to similar compounds.
Biological Activity
5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound belonging to the pyrimidine family. Its structure features a pyrimidinedione core, which includes nitrogen atoms and carbonyl groups that contribute to its chemical reactivity and biological properties. This compound has gained attention in medicinal chemistry due to its potential applications as a scaffold for drug development. This article will explore its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Pyrimidinedione Core : A six-membered ring containing nitrogen atoms at positions 1 and 3, with carbonyl groups at positions 2 and 4.
- Substituents : An acetyl group at position 5 and a benzyl group at position 1 enhance its reactivity.
This unique arrangement of functional groups may lead to distinct biological activities compared to similar compounds.
Biological Activities
Research indicates that this compound exhibits significant biological activities. Below are the key areas of biological activity:
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of pyrimidinedione derivatives. For instance:
- In Vitro Studies : Compounds structurally similar to this compound have shown efficacy against various bacteria and fungi. Specific derivatives demonstrated activity against Staphylococcus aureus, Escherichia coli, and Candida albicans .
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate | |
Escherichia coli | Moderate | |
Candida albicans | Significant |
Anticancer Properties
The compound is also being investigated for its potential anticancer properties:
- Mechanisms of Action : It may inhibit specific enzymes involved in cancer cell proliferation. For example, interactions with kinases or phosphatases could modulate cell signaling pathways critical for tumor growth .
- Case Studies : In vitro assays have shown promising results against various cancer cell lines, suggesting that the compound could serve as a lead in anticancer drug development.
The mechanism of action for this compound is not fully elucidated but is thought to involve interactions with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
- Receptor Interaction : Potential interactions with receptors could lead to modulation of cellular responses related to disease processes .
Synthesis and Research Applications
This compound serves as a versatile building block in medicinal chemistry. Its applications include:
- Drug Development : Investigated for therapeutic applications due to its diverse biological activities.
- Chemical Synthesis : Used in synthesizing more complex molecules through reactions such as Biginelli-type reactions .
Properties
IUPAC Name |
5-acetyl-1-benzylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9(16)11-8-15(13(18)14-12(11)17)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,14,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYGNSFBSSDNPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)NC1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.